molecular formula C6H7ClN2O2 B2890314 (5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1220713-60-9

(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2890314
CAS No.: 1220713-60-9
M. Wt: 174.58
InChI Key: DTAMPCWWNOICDI-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and an acetic acid moiety at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

  • Methylation: : The methyl group at the 1-position is typically introduced through alkylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

  • Acetic Acid Substitution: : The final step involves the introduction of the acetic acid moiety at the 4-position. This can be achieved through carboxylation reactions using carbon dioxide (CO₂) in the presence of a base or through the reaction of the pyrazole derivative with chloroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anti-inflammatory activities.

Medicine

In the field of medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its derivatives are employed as intermediates in the production of herbicides, fungicides, and other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-1-phenyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with a phenyl group instead of a methyl group.

    (5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with the acetic acid moiety at the 3-position.

    (5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(5-chloro-1-methylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-6(7)4(3-8-9)2-5(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAMPCWWNOICDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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